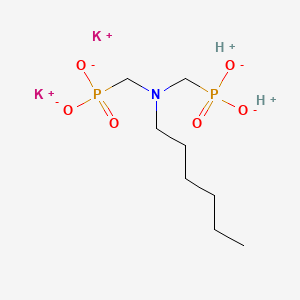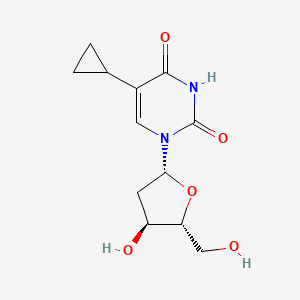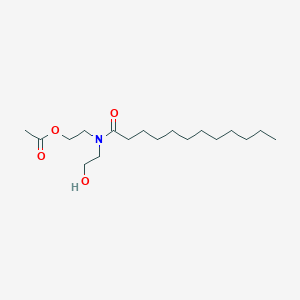
((Isononylimino)bis(methylene))bisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Isononylimino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C11H27NO6P2. It contains 47 atoms, including 27 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms . This compound is known for its unique structure, which includes a tertiary amine, hydroxyl groups, and phosphonate groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Isononylimino)bis(methylene))bisphosphonic acid typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
((Isononylimino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((Isononylimino)bis(methylene))bisphosphonic acid is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions .
Biology
In biological research, the compound is studied for its potential role in inhibiting enzymes that are involved in bone resorption, making it a candidate for osteoporosis treatment .
Medicine
In medicine, this compound is explored for its potential use in treating bone-related diseases due to its ability to bind to calcium and inhibit bone resorption .
Industry
Industrially, the compound is used in the formulation of detergents and cleaning agents due to its ability to chelate metal ions and enhance cleaning efficiency .
Mécanisme D'action
The mechanism of action of ((Isononylimino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes involved in bone resorption, thereby reducing bone loss. The compound’s molecular targets include enzymes like farnesyl pyrophosphate synthase, which plays a crucial role in bone metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((Isononylimino)bis(methylene))bisphosphonic acid
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structure, which includes a tertiary amine and multiple phosphonate groups. This structure allows it to effectively bind to metal ions and inhibit bone resorption, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
94248-80-3 |
|---|---|
Formule moléculaire |
C11H27NO6P2 |
Poids moléculaire |
331.28 g/mol |
Nom IUPAC |
[7-methyloctyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18) |
Clé InChI |
MNFNHHSCDJUTGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




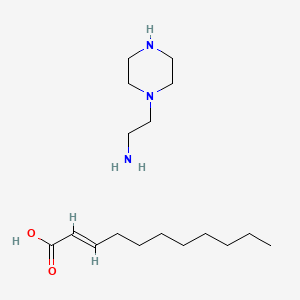
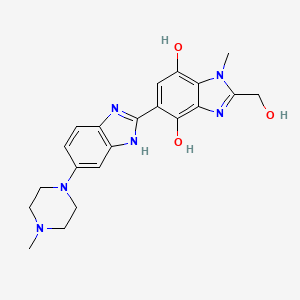


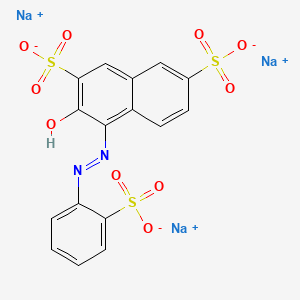
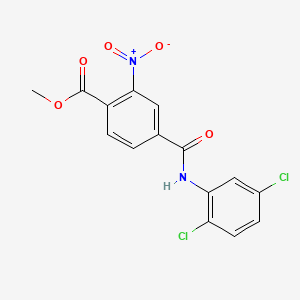
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
